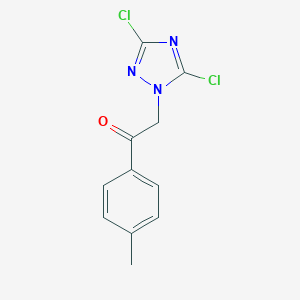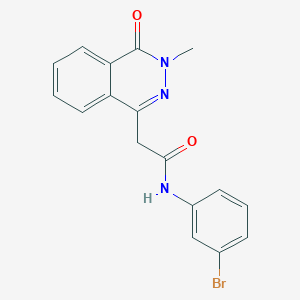
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone in lab experiments is its high potency and specificity. The compound can be used in small quantities to achieve significant results. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Another area of interest is its potential use in the development of new cancer therapies. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 4-methylacetophenone in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
Eigenschaften
Produktname |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
|---|---|
Molekularformel |
C11H9Cl2N3O |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-7-2-4-8(5-3-7)9(17)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
InChI-Schlüssel |
COQYHXANNMEOSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277399.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277400.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)

